molecular formula C16H15BrN4OS B3485969 3-[(3-bromobenzyl)thio]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine

3-[(3-bromobenzyl)thio]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No. B3485969
M. Wt: 391.3 g/mol
InChI Key: SKFWHHHVPZGVDR-UHFFFAOYSA-N
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Description

The compound “3-[(3-bromobenzyl)thio]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring contains three nitrogen atoms and two carbon atoms. The compound also contains a methoxyphenyl group and a bromobenzyl group, which are attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the methoxyphenyl group, and the bromobenzyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the bromine atom in the bromobenzyl group could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have been studied for their antimicrobial activity .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses. Given the biological activity of many triazole derivatives, it could be interesting to investigate whether this compound has any biological activity .

properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4OS/c1-22-14-7-3-5-12(9-14)15-19-20-16(21(15)18)23-10-11-4-2-6-13(17)8-11/h2-9H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFWHHHVPZGVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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